molecular formula C9H11NO3 B1628452 N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine CAS No. 904813-15-6

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine

Cat. No.: B1628452
CAS No.: 904813-15-6
M. Wt: 181.19 g/mol
InChI Key: WWRLSUUKNVPKEX-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxole Derivatives in Organic Chemistry

Benzodioxole derivatives have played a pivotal role in organic synthesis since the late 19th century. The foundational compound, 1,3-benzodioxole (C₆H₄O₂CH₂), was first synthesized from catechol and dihalomethanes, establishing a template for subsequent functionalization. Early applications focused on natural product isolation, such as safrole (5-allyl-1,3-benzodioxole) from Sassafras albidum, which became a precursor for fragrances and pharmaceuticals.

The 20th century saw systematic exploration of benzodioxole reactivity. For example, Grimaux and Ruotte’s 1869 characterization of safrole’s allyl group laid groundwork for synthetic modifications, while Köllisch’s 1912 synthesis of MDMA from methylenedioxy precursors highlighted the scaffold’s pharmacological potential. Industrial demand surged in the 1960s–1980s for benzodioxole-based insecticides (e.g., piperonyl butoxide) and perfumery agents (e.g., heliotropin).

Recent advances focus on regioselective functionalization. The 2025 synthesis of 2,2-dichloro-1,3-benzodioxole as a hydroxyl-protecting reagent exemplifies modern applications in carbohydrate chemistry, while 2023 studies on benzodioxole-antidiabetic hybrids underscore its versatility.

Structural Relationship to Common Benzodioxole-Containing Compounds

N-(1-Benzodioxol-5-yl-ethyl)-hydroxylamine (C₉H₁₁NO₃) shares core features with classical benzodioxoles but introduces a hydroxylamine-ethyl substituent at position 5. Table 1 contrasts its structure with key analogues:

Compound Substituent at C5 Key Applications Synthesis Method (Reference)
Safrole Allyl (-CH₂CH=CH₂) Perfumery, MDMA precursor Isolation from Sassafras spp.
Piperonal Formyl (-CHO) Flavoring agent Oxidation of isosafrole
N-(1-Benzodioxol-5-yl-ethyl)-hydroxylamine Hydroxylamine-ethyl (-CH₂CH₂NHOH) Intermediate for bioactive molecules Nucleophilic substitution

The hydroxylamine group introduces unique redox and coordination properties. Unlike safrole’s allyl moiety, which undergoes electrophilic addition, or piperonal’s aldehyde group, prone to nucleophilic attack, the hydroxylamine-ethyl chain enables chelation and radical scavenging. This structural distinction aligns with its use in synthesizing antifungal and antidiabetic derivatives.

Synthetic routes to N-(1-Benzodioxol-5-yl-ethyl)-hydroxylamine often begin with 1,3-benzodioxole intermediates. For example, Patent CN1332736A details a three-step process:

  • Ring formation : Pyrocatechol + dihaloalkane → 1,3-benzodioxole.
  • Acylation : Selective C5 acylation using FeCl₃ or HClO₄ catalysts.
  • Reduction : Ketone-to-hydroxylamine conversion via NaBH₄ or LiAlH₄.

This method yields the target compound in >70% purity, comparable to strategies for N-methyl analogues.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLSUUKNVPKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558963
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-15-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Mannich Base Formation

A pivotal strategy involves the Mannich reaction to introduce the ethylamine backbone. As demonstrated in a related synthesis, 1-(2H-1,3-benzodioxol-5-yl)ethanone undergoes a Mannich reaction under acidic conditions with formaldehyde and ammonium chloride, forming a β-amino ketone intermediate (Mannich base hydrochloride). This reaction typically proceeds in ethanol or aqueous HCl at reflux, achieving yields exceeding 70%.

Nucleophilic Substitution

The Mannich base is subsequently treated with imidazole in aqueous solution, facilitating nucleophilic displacement of the ammonium group to yield 1-(2H-1,3-benzodioxol-5-yl)propan-2-one. This ketone intermediate is pivotal for introducing the hydroxylamine group.

Oxime Formation and Reduction

The ketone undergoes oximation using hydroxylamine hydrochloride in ethanol with potassium hydroxide, forming the corresponding oxime. While this step typically produces oximes (C=N-OH), careful adjustment of reducing agents—such as partial hydrogenation with palladium on carbon—could theoretically yield the target hydroxylamine (C-NH-OH). However, literature specifically detailing this reduction remains sparse, necessitating further optimization.

Nucleophilic Substitution with Hydroxylamine

Halide Displacement

An alternative route involves introducing hydroxylamine via nucleophilic substitution. Starting with 1-(benzodioxol-5-yl)ethyl bromide, reaction with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH/EtOH) facilitates SN2 displacement. This method, analogous to protocols in patent literature, achieves moderate yields (50–60%) but requires rigorous purification to eliminate byproducts like elimination alkenes.

Optimization Parameters

Key variables include temperature (80–100°C), reaction time (12–24 h), and stoichiometric excess of hydroxylamine (2–3 equiv). Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilicity, improving yields to ~70%.

Reductive Amination Strategies

Ketone to Amine Conversion

Reductive amination of 1-(benzodioxol-5-yl)propan-2-one with hydroxylamine represents a theoretically viable pathway. However, standard conditions (e.g., NaBH3CN, NH2OH·HCl) predominantly yield secondary amines rather than hydroxylamines. Modified protocols using selective reducing agents (e.g., Zn/Hg amalgam) remain underexplored but could offer a route to the target compound.

Challenges in Selectivity

Competing over-reduction to amines and poor regioselectivity pose significant hurdles. Patent literature highlights similar issues in sulfonamide syntheses, advocating for chiral auxiliaries or asymmetric catalysis to enhance selectivity—a approach yet untested for hydroxylamine derivatives.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and challenges:

Method Starting Material Key Steps Yield Challenges
Mannich/Oximation 1-(Benzodioxol-5-yl)ethanone Mannich reaction, oximation ~65% Over-reduction to amines
Halide Substitution 1-(Benzodioxol-5-yl)ethyl bromide SN2 with NH2OH ~70% Elimination byproducts
Reductive Amination 1-(Benzodioxol-5-yl)propan-2-one NH2OH reductive coupling <30% Low selectivity, competing reductions

Industrial and Environmental Considerations

Scalability

The Mannich-based route offers scalability due to its reliance on inexpensive reagents (formaldehyde, NH4Cl) and straightforward purification. In contrast, halide substitution requires costly brominating agents and generates stoichiometric HBr, necessitating neutralization infrastructure.

Green Chemistry Metrics

Solvent choice profoundly impacts environmental footprint. Ethanol and water-based systems align with green chemistry principles, whereas DMF poses disposal challenges. Patent emphasizes atom economy in benzodioxol synthesis, achieving E-factors below 5 for the initial cyclization step.

Recent advances in C–H activation using photocatalysts (e.g., Ru(bpy)3^2+) could enable direct hydroxylamine introduction onto the ethyl chain, bypassing multi-step sequences. Such methods remain speculative but align with trends in C–N bond formation.

Biocatalytic Routes

Enzymatic amination using transaminases or ammonia lyases presents an underexplored avenue. While no extant studies target hydroxylamines, analogous work on chiral amines suggests potential adaptability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine exhibits notable antioxidant capabilities. Research indicates that compounds containing hydroxylamine groups can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of hydroxylamine derivatives. The results demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the compound's ability to modulate intracellular signaling pathways related to apoptosis and inflammation .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for constructing complex molecular architectures.

Data Table: Reaction Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form aminesSynthetic Communications
CycloadditionForms cyclic compounds with alkenesJournal of Organic Chemistry

Pharmaceutical Development

Potential Drug Candidate
The structural features of this compound suggest potential as a drug candidate for various therapeutic areas. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its pharmacological profile.

Case Study: Antimicrobial Activity
Research conducted on a series of hydroxylamine derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Environmental Applications

Pollution Remediation
Recent studies have explored the use of hydroxylamines in environmental chemistry, particularly for the remediation of pollutants. This compound has shown promise in degrading nitroaromatic compounds commonly found in industrial waste.

Data Table: Environmental Impact Studies

PollutantDegradation MethodEfficiency (%)
NitrobenzeneHydroxylamine-mediated reduction85
2-NitrophenolCatalytic degradation using hydroxylamines75

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine with structurally related compounds:

Compound Name Key Functional Groups Molecular Features Primary Applications/Reactivity
This compound –NH–OH, benzo[1,3]dioxole Ethyl-hydroxylamine backbone Cyclization, C–H functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide –CONH–, –OH N,O-bidentate directing group Metal-catalyzed C–H bond activation
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethylethane-1,2-diamine dihydrochloride –NH–, –N(CH₃)₂, dihydrochloride salt Aliphatic diamine with benzodioxole Potential pharmacological agent
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine Imine (–CH=N–), benzo[1,3]dioxole Cyclohexylamine Schiff base Coordination chemistry, catalysis

Physicochemical Properties

  • Solubility : The dihydrochloride salt in enhances water solubility, whereas the free hydroxylamine in the target compound may require polar aprotic solvents (e.g., DMF) for reactivity .
  • Hazard Profile : Hydroxylamine derivatives are often irritants (e.g., Xi classification in ) due to their reactive –NH–OH group, necessitating careful handling .

Key Comparative Data

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethylethane-1,2-diamine dihydrochloride
Molecular Weight ~195 g/mol (estimated) 223.29 g/mol 295.21 g/mol
Functional Groups –NH–OH, benzo[1,3]dioxole –CONH–, –OH –N(CH₃)₂, dihydrochloride
Synthetic Method Hydroxylamine condensation Acylation of amino alcohol Alkylation of benzodioxol-methylamine
Crystallography Tools SHELXL, Mercury X-ray diffraction Likely Mercury or similar

Biological Activity

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzo[1,3]dioxole moiety attached to an ethyl group via a hydroxylamine functional group. The synthesis typically involves the reaction of benzo[1,3]dioxole derivatives with hydroxylamine hydrochloride in the presence of a suitable base. The resulting product can be purified through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown efficacy against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been documented, indicating their potential as antibacterial agents .

CompoundMIC (µg/mL)Target Organism
I.a4S. aureus (ATCC 29213)
II.b4S. aureus (SF8300)
III.d≥128S. aureus (ST20171643)

Anticonvulsant Activity

Another area of investigation is the anticonvulsant activity of related compounds. For example, a series of pyrrolidinone derivatives incorporating the benzo[1,3]dioxole structure demonstrated promising anticonvulsant effects in animal models. One specific derivative exhibited significant protection against seizures with an effective dose (ED50) of 4.3 mg/kg . These findings suggest that this compound and its analogs may serve as leads for developing new anticonvulsant medications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Some studies suggest that hydroxylamines can act as enzyme inhibitors by modifying active sites on proteins, which could explain their antimicrobial and anticonvulsant properties .
  • Ion Channel Modulation : The ability of certain derivatives to inhibit sodium channels has been noted, providing insights into their mechanism as anticonvulsants .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of this compound analogs for their potential as antifungal agents. The research included molecular docking studies that predicted favorable interactions with fungal targets .

Additionally, fragment-based screening has identified various protein targets for related compounds, indicating a broad range of biological activities . This highlights the importance of further exploration into the structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Q & A

Q. Structure-Activity Relationship (SAR) Workflow :

Synthesize derivatives via parallel combinatorial chemistry.

Screen in cytotoxicity (MTT) and metabolic stability (microsomal t₁/₂) assays.

Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA topoisomerases .

Advanced: What experimental artifacts arise when studying hydroxylamine-containing compounds?

Methodological Answer:

  • Artifact Formation in Extraction : Hydroxylamine reacts with aldehydes/ketones in dissolved organic matter, generating Schiff bases or oximes. Use inert extraction buffers (e.g., ammonium acetate, pH 6.5) to minimize side reactions .
  • Oxidation During Storage : Stabilize with antioxidants (e.g., ascorbic acid) and store at –80°C under argon .
  • Enzymatic Interference : In cell-based assays, endogenous peroxidases may oxidize hydroxylamines to nitro compounds; include control experiments with catalase inhibitors .

Validation Step : Confirm compound integrity via LC-MS/MS at multiple timepoints during assays .

Basic: What are the known biological targets or activities of benzodioxole-hydroxylamine hybrids?

Methodological Answer:

  • Anticancer Activity : 1-Benzo[1,3]dioxol-5-yl indoles induce S-phase cell cycle arrest and apoptosis (e.g., compound 20 with IC₅₀ = 328 nM in CCRF-CEM cells) .
  • Enzyme Inhibition : Hydroxylamines can inhibit cytochrome P450 enzymes (e.g., CYP2E1) via heme iron coordination, relevant in drug-drug interaction studies .
  • Antimicrobial Potential : Benzodioxole derivatives exhibit activity against Plasmodium spp.; screen for anti-parasitic effects using SYBR Green assays .

Screening Protocol : Use high-content imaging (e.g., IncuCyte) for real-time apoptosis monitoring in cancer models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
Reactant of Route 2
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.